![molecular formula C8H5ClO3 B2653737 7-Chloro-3-hydroxy-3H-isobenzofuran-1-one CAS No. 70097-44-8](/img/structure/B2653737.png)
7-Chloro-3-hydroxy-3H-isobenzofuran-1-one
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Overview
Description
7-Chloro-3-hydroxy-3H-isobenzofuran-1-one is a chemical compound with the molecular formula C8H5ClO3 and a molecular weight of 184.58 . It is a white to yellow solid and is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,7,10H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 184.58 and is stored at temperatures between 2-8°C .Scientific Research Applications
Preparation and Synthesis
- A study by Liu et al. (2013) developed a convenient approach for preparing a compound closely related to 7-Chloro-3-hydroxy-3H-isobenzofuran-1-one, synthesized from 2-bromo-4-methylbenzoic acid in nine steps, highlighting its utility in complex organic syntheses (Liu et al., 2013).
Structural and Chemical Studies
- Research by Aksjonova et al. (2012) investigated the functionalization of 3-Chlorobenzaldehyde, noting that this compound reacts with nucleophilic reagents at the carbonyl or quaternary carbon depending on the character of the nucleophile, which is significant for understanding its chemical behavior (Aksjonova et al., 2012).
- Franca et al. (2016) conducted a study on the centrosymmetric resonance-assisted intermolecular hydrogen bonding in isobenzofuran-1(3H)-ones, providing insights into the molecular structure and bonding characteristics of compounds like this compound (Franca et al., 2016).
Biological and Pharmacological Applications
- Peng et al. (2021) isolated compounds from the marine coral-derived fungus Aspergillus sp. including derivatives of isobenzofuran-1(3H)-one, indicating the potential biological and pharmacological importance of these compounds in natural products and drug discovery (Peng et al., 2021).
Methodological Developments
- Mahendar and Satyanarayana (2016) presented an efficient domino [Pd]-catalysis for the synthesis of isobenzofuran-1(3H)-ones, demonstrating the methodological advancements in synthesizing compounds like this compound (Mahendar & Satyanarayana, 2016).
Safety and Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Future Directions
While specific future directions for 7-Chloro-3-hydroxy-3H-isobenzofuran-1-one are not available in the retrieved data, benzofuran derivatives are a topic of ongoing research due to their presence in many drugs and their unique physicochemical properties . They are being studied for their potential applications in various areas, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
7-chloro-3-hydroxy-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,7,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPBSRGHVNRSYSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)OC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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